N-[(2-chlorophenyl)methyl]-6-cyclopropylpyrimidin-4-amine
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Overview
Description
N-[(2-chlorophenyl)methyl]-6-cyclopropylpyrimidin-4-amine is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a chlorophenyl group, a cyclopropyl group, and a pyrimidin-4-amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]-6-cyclopropylpyrimidin-4-amine typically involves multiple steps. One common method starts with the preparation of the 2-chlorophenylmethyl intermediate, which is then reacted with cyclopropylpyrimidin-4-amine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)methyl]-6-cyclopropylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts. For example, oxidation reactions may be conducted at elevated temperatures, while reduction reactions often require an inert atmosphere to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[(2-chlorophenyl)methyl]-6-cyclopropylpyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-6-cyclopropylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
N-[(2-chlorophenyl)methyl]cyclopentanamine: This compound shares a similar chlorophenyl group but differs in the cyclopropyl group being replaced by a cyclopentyl group.
N-(3-chlorophenyl)-N-methyl-2-oxo-3-[(3,4,5-trimethyl-1H-pyrrol-2-yl): This compound has a similar chlorophenyl group but differs in the presence of a pyrrol group instead of a pyrimidin-4-amine structure.
Uniqueness
N-[(2-chlorophenyl)methyl]-6-cyclopropylpyrimidin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropyl group, in particular, contributes to its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H14ClN3 |
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Molecular Weight |
259.73 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-6-cyclopropylpyrimidin-4-amine |
InChI |
InChI=1S/C14H14ClN3/c15-12-4-2-1-3-11(12)8-16-14-7-13(10-5-6-10)17-9-18-14/h1-4,7,9-10H,5-6,8H2,(H,16,17,18) |
InChI Key |
NNWVVDKIWMNYPE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)NCC3=CC=CC=C3Cl |
Origin of Product |
United States |
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